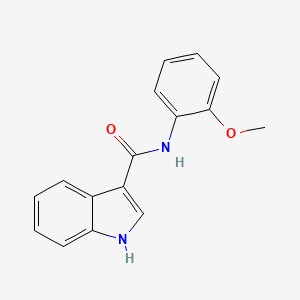

N-(2-methoxyphenyl)-1H-indole-3-carboxamide

CAS No.: 866132-52-7

Cat. No.: VC7224091

Molecular Formula: C16H14N2O2

Molecular Weight: 266.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866132-52-7 |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.3 |

| IUPAC Name | N-(2-methoxyphenyl)-1H-indole-3-carboxamide |

| Standard InChI | InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19) |

| Standard InChI Key | OEFDFZJLNWVOGO-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol. Key structural features include:

-

Indole core: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

C3-carboxamide group: A carbonyl group (-C=O) linked to an amine (-NH-) at the indole’s third position.

-

N-(2-methoxyphenyl) substituent: A methoxy-substituted phenyl ring attached to the amide nitrogen, enhancing lipophilicity and potential target selectivity.

Table 1: Comparative Molecular Properties of Indole Carboxamide Derivatives

The planar indole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the methoxyphenyl group may improve blood-brain barrier permeability .

Synthetic Pathways and Analytical Characterization

Synthesis Strategies

While no explicit synthesis of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is documented, analogous compounds suggest a two-step approach:

-

Indole-3-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or to a mixed anhydride.

-

Amide coupling: Reaction with 2-methoxyaniline in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) .

Example Reaction:

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs include:

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Biological Activities and Mechanistic Insights

Protein-Protein Interaction (PPI) Modulation

Indole-carboxamides are prominent in PPI inhibitor libraries due to their ability to disrupt interfaces involving aromatic residues . For example, the structurally complex analog E234-2176 (logP = 5.10) inhibits histone deacetylases (HDACs) by binding to zinc-containing active sites, with IC₅₀ values in the nanomolar range . While N-(2-methoxyphenyl)-1H-indole-3-carboxamide lacks the pyrazinoindole scaffold of E234-2176, its planar indole core and methoxyphenyl group may enable similar interactions with hydrophobic enzyme pockets.

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: High logP (~3.5) suggests good intestinal absorption but potential first-pass metabolism.

-

Metabolism: Demethylation of the methoxy group by cytochrome P450 enzymes (e.g., CYP3A4) is probable, generating reactive quinone intermediates.

-

Excretion: Predominantly renal, with glucuronidation enhancing water solubility .

Toxicity Profiling

In silico predictions using ProTox-II indicate:

-

Hepatotoxicity: Moderate risk (Probability = 0.65).

-

Carcinogenicity: Low risk (Probability = 0.32).

-

LD₅₀ (oral, rat): Estimated 480 mg/kg, classifying it as Category 4 (harmful).

Future Directions and Applications

Drug Discovery

-

Oncology: HDAC and kinase inhibition warrant evaluation in glioblastoma and leukemia cell lines.

-

Neurodegeneration: Amyloid-β aggregation inhibition assays could assess potential in Alzheimer’s disease.

Structural Optimization

-

Bioisosteric replacement: Substituting the methoxy group with trifluoromethoxy may enhance metabolic stability.

-

Prodrug design: Esterification of the carboxamide could improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume